molecular formula C13H8ClNO4 B6393546 5-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid CAS No. 1261947-99-2

5-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6393546
CAS No.: 1261947-99-2
M. Wt: 277.66 g/mol
InChI Key: JFXLITMQPXFFDY-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 3-carboxy-4-chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-carboxy-4-chlorobenzaldehyde and 3-pyridinecarboxylic acid.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using recrystallization techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common techniques include solvent extraction, distillation, and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic Acid (2-pyridinecarboxylic acid)
  • Nicotinic Acid (3-pyridinecarboxylic acid)
  • Isonicotinic Acid (4-pyridinecarboxylic acid)

Uniqueness

5-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid is unique due to the presence of both carboxylic acid and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-11-2-1-7(4-10(11)13(18)19)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXLITMQPXFFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688211
Record name 5-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-99-2
Record name 5-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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